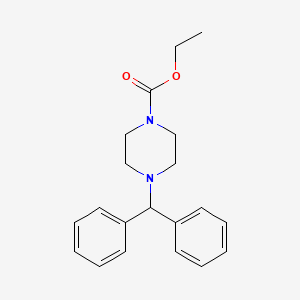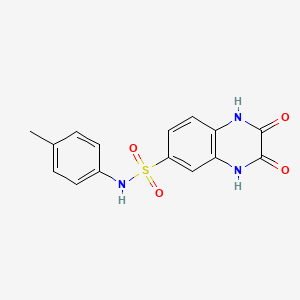![molecular formula C16H13NO2S B5688981 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile](/img/structure/B5688981.png)
2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile, also known as MPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the steroidogenic enzyme cytochrome P450 17A1, making it a valuable tool in the study of steroid biosynthesis. In
Mécanisme D'action
2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile works by inhibiting the activity of the enzyme cytochrome P450 17A1, which is involved in the biosynthesis of steroid hormones. Specifically, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile binds to the active site of the enzyme, preventing it from converting pregnenolone and progesterone into androgens and estrogens.
Biochemical and Physiological Effects:
The inhibition of cytochrome P450 17A1 by 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile leads to a decrease in the production of androgens and estrogens. This can have a variety of biochemical and physiological effects, depending on the specific context in which 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile is used. For example, in the treatment of prostate cancer, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile can reduce the levels of androgens that stimulate tumor growth. In the study of adrenal gland function, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile can be used to determine the source of excess androgen production.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile in lab experiments is its potency as an inhibitor of cytochrome P450 17A1. This allows for precise control over the levels of androgens and estrogens in experimental systems. However, one limitation of using 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile is its potential for off-target effects, as it may also inhibit other enzymes involved in steroid biosynthesis.
Orientations Futures
There are many potential future directions for the use of 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile in scientific research. One area of interest is the study of the role of androgens and estrogens in the development of various diseases, such as breast cancer and endometriosis. Additionally, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile could be used in the development of new treatments for hormone-related disorders, such as congenital adrenal hyperplasia. Finally, further research could be done to explore the potential off-target effects of 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile and develop strategies to mitigate them.
Méthodes De Synthèse
The synthesis of 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile involves the reaction of 4-methylbenzenesulfonyl chloride with phenylacetonitrile in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile in high purity.
Applications De Recherche Scientifique
2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile has been used in a variety of scientific research studies, particularly in the field of steroid biosynthesis. It has been shown to inhibit the production of androgens and estrogens, making it a valuable tool in the study of hormone-related diseases such as prostate cancer and breast cancer. Additionally, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile has been used in the study of adrenal gland function and the treatment of disorders such as congenital adrenal hyperplasia.
Propriétés
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-13-7-9-15(10-8-13)20(18,19)16(12-17)11-14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBTZXKBPAAMRL-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-3-pyrrolidinyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5688908.png)

![N,2-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5688920.png)

![9-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688927.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688942.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methoxyphenyl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5688959.png)
amino]acetic acid](/img/structure/B5688963.png)
![methyl [4-(5-{[(2-methoxyethyl)amino]carbonyl}-2-furyl)phenyl]carbamate](/img/structure/B5688970.png)
![8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5688982.png)
![2-methyl-N-1-oxaspiro[4.4]non-3-yl-1-benzofuran-5-carboxamide](/img/structure/B5688990.png)
![(1R*,5S*)-3-(2-amino-6-methylpyrimidin-4-yl)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5688996.png)